B1576713 EP2B protein

EP2B protein

Cat. No.: B1576713
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Discovery and Classification Within the Prostanoid Receptor Family

The historical discovery of the prostaglandin E2 receptor 2 protein emerged from systematic pharmacological investigations conducted during the late 20th century, when researchers sought to characterize the diverse biological effects of prostaglandin E2 across different tissue systems. Initial classification efforts in the 1970s and early 1980s relied primarily on functional assays that examined prostaglandin-induced changes in cellular second messenger systems, particularly cyclic adenosine monophosphate and calcium concentrations. These early studies established the foundation for understanding that prostaglandin E2 could interact with multiple distinct receptor subtypes, each exhibiting unique pharmacological profiles and tissue distribution patterns.

The formal molecular identification of the prostaglandin E2 receptor 2 protein occurred through complementary deoxyribonucleic acid cloning studies performed in the early 1990s, with pivotal work conducted by multiple research groups who successfully isolated and characterized the receptor from human placental tissue libraries. The cloning of a novel human prostaglandin receptor with characteristics matching the pharmacologically defined prostaglandin E2 receptor 2 subtype represented a significant breakthrough in the field, as it provided the first molecular evidence for the existence of this specific receptor protein. The cloned receptor, initially designated as human unknown protein-4, encoded a protein of 358 amino acids that demonstrated only approximately 30 percent overall identity with other prostaglandin receptors, highlighting its unique molecular characteristics within the prostanoid receptor family.

The classification of the prostaglandin E2 receptor 2 protein within the broader prostanoid receptor family follows a systematic nomenclature based on the primary prostanoid ligand recognized by each receptor subtype. Prostanoid receptors are classified into five major types based on their sensitivity to naturally occurring ligands: prostaglandin D2, prostaglandin E2, prostaglandin F2alpha, prostacyclin, and thromboxane A2, with corresponding receptor designations as DP, EP, FP, IP, and TP receptors respectively. The prostaglandin E2 receptors are further subdivided into four distinct subtypes, originally designated as prostaglandin E2 receptor 1, prostaglandin E2 receptor 2, prostaglandin E2 receptor 3, and prostaglandin E2 receptor 4, based on their relative sensitivities to selective agonists and antagonists.

A comprehensive pharmacological characterization established that the prostaglandin E2 receptor 2 protein belongs to the relaxant category of prostanoid receptors, distinguished by its ability to stimulate adenylate cyclase activity and increase intracellular cyclic adenosine monophosphate levels, ultimately leading to smooth muscle relaxation. This classification contrasts with contractile prostanoid receptors, which typically activate phospholipase C pathways and increase intracellular calcium concentrations, and inhibitory receptors, which suppress adenylate cyclase activity. The prostaglandin E2 receptor 2 protein demonstrates specific ligand binding characteristics, with prostaglandin E2 showing the highest affinity, followed by prostaglandin E1, with significantly lower affinities for other prostanoids such as prostaglandin F2alpha, prostaglandin D2, and thromboxane compounds.

The historical development of selective pharmacological tools for studying the prostaglandin E2 receptor 2 protein represents a critical milestone in understanding its biological functions. For decades, researchers lacked truly selective antagonists for this receptor, relying on compounds such as AH-6809, which exhibited weak and non-selective inhibitory activity against both prostaglandin E2 receptor 1 and prostaglandin E2 receptor 2 subtypes. The development of selective prostaglandin E2 receptor 2 antagonists beginning in 2011 marked a significant advancement in the field, providing researchers with sophisticated molecular tools to dissect the specific contributions of this receptor to various physiological and pathological processes. These developments have facilitated more precise characterization of the prostaglandin E2 receptor 2 protein's role in inflammation, neurodegeneration, and other disease states.

Genomic Organization and Evolutionary Conservation

The genomic organization of the prostaglandin E2 receptor 2 protein reflects a highly conserved structural architecture that has been maintained across mammalian species throughout evolutionary history. The human prostaglandin E receptor 2 gene is strategically located on chromosome 14 at position p22.1, specifically at the cytogenetic location 14q22.1, where it spans a genomic region containing 2 introns and 3 exons. This compact genomic organization facilitates efficient transcriptional regulation while maintaining the structural integrity necessary for encoding the full-length receptor protein. The gene's chromosomal location places it within a region that has demonstrated remarkable stability across mammalian evolution, suggesting strong selective pressure to maintain the receptor's functional characteristics.

The exon-intron structure of the prostaglandin E receptor 2 gene demonstrates a sophisticated organization that enables alternative splicing and regulatory control mechanisms. Exon 1 of the gene encodes the first five transmembrane domains of the prostaglandin E2 receptor 2 protein, representing the core structural elements essential for membrane insertion and initial ligand binding capabilities. This organizational pattern ensures that critical functional domains are maintained as discrete coding units, facilitating evolutionary adaptation while preserving essential receptor functions. The remaining exons contain sequences encoding the intracellular and extracellular domains necessary for G protein coupling and ligand selectivity, respectively.

Evolutionary conservation analysis reveals that the prostaglandin E2 receptor 2 protein maintains high sequence homology across mammalian species, with particularly strong conservation observed in transmembrane regions and G protein coupling domains. Comparative sequence analyses demonstrate that the human prostaglandin E2 receptor 2 protein shares approximately 88 percent homology with the corresponding mouse receptor, indicating substantial evolutionary pressure to maintain functional conservation. This high degree of conservation extends beyond simple sequence similarity to include preservation of critical functional domains, ligand binding characteristics, and G protein coupling mechanisms that define the receptor's biological activity.

The evolutionary relationship of the prostaglandin E2 receptor 2 protein within the broader prostanoid receptor family reveals a complex phylogenetic pattern that reflects functional specialization and adaptive divergence. Detailed phylogenetic analysis demonstrates that prostanoid receptors can be grouped into three distinct evolutionary clusters based on their functional characteristics and sequence homology patterns. The prostaglandin E2 receptor 2 protein belongs to cluster 1, which consists of relaxant receptors including prostaglandin E2 receptor 2, prostaglandin E2 receptor 4, prostacyclin receptor, and prostaglandin D2 receptor, all of which share common ancestry and demonstrate 32 to 44 percent overall sequence homology.

Genomic Characteristics Specifications
Chromosomal Location 14q22.1
Gene Symbol prostaglandin E receptor 2
Number of Exons 3
Number of Introns 2
Protein Length 358 amino acids
Molecular Weight 53 kilodaltons
Transmembrane Domains 7
Evolutionary Conservation 88% homology with mouse

The molecular evolution of the prostaglandin E2 receptor 2 protein demonstrates several unique characteristics that distinguish it from other members of the prostanoid receptor family. Unlike other prostaglandin receptors, the prostaglandin E2 receptor 2 protein exhibits resistance to homologous desensitization, a property that enables prolonged signaling responses and contributes to its role in chronic inflammatory processes. This evolutionary adaptation represents a significant functional specialization that allows the receptor to maintain sustained activation over extended periods, contrasting with the typical desensitization patterns observed in most G protein-coupled receptors.

The genomic regulation of prostaglandin E receptor 2 expression involves sophisticated epigenetic mechanisms that have evolved to provide precise control over receptor availability in different tissue contexts. Research has demonstrated that the receptor's expression can be modulated through methylation of cytosine-phosphate-guanine dinucleotide sites located within the first 420 base pairs upstream of the transcription start site. This epigenetic regulatory mechanism provides evolutionary flexibility by allowing tissue-specific and context-dependent modulation of receptor expression without requiring genomic sequence changes. Such regulatory sophistication reflects the receptor's critical importance in maintaining physiological balance across diverse biological systems.

Properties

bioactivity

Antimicrobial

sequence

MKVFFLFAVLFCLVRRNSVHISHQEARGP

Origin of Product

United States

Scientific Research Applications

Applications in Cancer Therapy

  • Tumor Growth and Metastasis
    • Neuroblastoma : Studies have shown that EP2B expression is elevated in high-risk neuroblastoma patients. In animal models, deletion of the EP2 receptor resulted in significantly smaller tumors, indicating its role in tumorigenesis . The use of EP2 antagonists has demonstrated a reduction in tumor burden in xenograft models .
    • Glioblastoma : EP2B signaling has been linked to COX-2 driven angiogenesis in glioblastomas. Inhibiting EP2 signaling with specific antagonists led to reduced tumor growth and angiogenesis markers .
Cancer TypeEffect of EP2BTreatment Approach
NeuroblastomaTumor growthEP2 deletion or antagonists
GlioblastomaAngiogenesisEP2 antagonists

Neuroprotection

EP2B has been shown to play a neuroprotective role in various models of cerebral ischemia and excitotoxicity:

  • Cerebral Ischemia : Activation of EP2B has been associated with reduced infarct volume in animal models of stroke. The receptor mediates neuroprotection through cAMP-dependent pathways, highlighting its potential as a therapeutic target for ischemic brain injuries .
  • Excitotoxicity : Studies indicate that PGE2 signaling through EP2B can protect neurons from NMDA-induced toxicity, suggesting its relevance in neurodegenerative diseases .

Reproductive Health

EP2B is also implicated in reproductive processes:

  • Endometriosis : The receptor's expression has been linked to the pathophysiology of endometriosis. Targeting EP2B may provide new therapeutic avenues for managing this condition .
  • Ovarian Function : Research indicates that PGE2 stimulates steroidogenic acute regulatory protein (StAR) expression via EP2B signaling, which is crucial for steroid hormone synthesis .

Inflammation and Immune Response

EP2B plays a dual role in inflammation:

  • Pro-inflammatory Effects : In certain contexts, such as chronic inflammation or cancer, EP2B activation can exacerbate inflammatory responses. For instance, it negatively modulates T cell responses by disrupting IL-2 signaling pathways .
  • Potential for Therapeutics : Given its role as a pro-inflammatory mediator, there is ongoing research into developing selective EP2 antagonists as anti-inflammatory agents .

Chemical Reactions Analysis

G Protein-Dependent Signaling

  • cAMP Production : Activation of EP2 stimulates adenylate cyclase, leading to increased levels of cytoplasmic cyclic adenosine monophosphate (cAMP) . Studies show that EP2 agonists like PGE2 and butaprost induce cAMP accumulation in neuroblastoma cells, similar to the direct adenylyl cyclase activator forskolin .

  • PKA and Epac Activation : Increased cAMP can then activate protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac) .

    • PKA stimulation is associated with neuroprotection, neuronal survival, enhanced memory, axonal growth, and axonal regeneration .

    • Epac stimulation leads to the activation of Rap1/2, which is associated with oxidative stress, inflammation, and injury .

  • GSK3β and β-catenin Pathways: EP2 activation can also activate the GSK3β and β-catenin pathways, which increases the transcription of genes associated with cancer, including c-myc, cyclin D1, and VEGF .

G Protein-Independent Signaling

  • β-Arrestin Recruitment : EP2 can activate G protein-independent signaling pathways through the formation of EP2 and β-arrestin complexes . β-arrestin serves as a regulator that switches signals to G protein-independent signaling pathways .

  • PI3K/Akt and Ras/ERK Pathways : β-arrestin can lead to the activation of the phosphoinositide 3-kinase (PI3K)/Akt and Ras/extracellular signal-regulated kinase (ERK) pathways . These pathways promote cellular proliferation and metastasis .

Structural Determinants and Ligand Binding

  • Agonist Binding : Both the endogenous agonist PGE2 and synthesized agonists like TAP and EVA bind to EP2 in a three-subpocket mode . Specific combinations of hydrophobic residues in transmembrane domains (TM) 1 and TM3 are critical for EP receptor subtype selectivity .

  • Activation Mechanism : Agonist binding to EP2 causes the separation of TM2 and TM7 at the ligand-binding site, which promotes the shift of one helical turn in TM7 and enables the atypical activation mechanism .

EP2 Receptor and Tumorigenesis

  • Tumor Promotion : EP2 receptor activation upregulates tumor-promoting cytokines, chemokines, and growth factors, which amplifies tumor-related inflammation and promotes tumor growth in various cancers .

  • Signaling Crosstalk : Crosstalk between EP2 and EGF pathways increases the complexity of EP receptor pathways. EP receptors promote the transactivation of EGFR and involve activation of c-Src genes .

Discovery of G Protein-Biased EP2 Receptor Agonists

  • Bicyclic Prostaglandin Analogs : A series of bicyclic prostaglandin analogs were designed and synthesized to identify G protein-biased and highly subtype-selective EP2 receptor agonists .

  • Functional Selectivity : Steric hindrance of the ortho and meta positions on the phenyl moiety dramatically enhanced β arrestin recruitment and changed the functional selectivity .

Impact on cAMP Accumulation

CompoundEP2 Agonist Activity
PGE2High
ButaprostHigh
CAY10598Low
ForskolinHigh

Therapeutic Potential

  • Target for Drug Discovery: The structural basis of EP2 agonist selectivity is expected to facilitate future design of EP2 ligands to treat various human diseases, such as osteoporosis, chronic neurodegenerative diseases, cancer, and ocular or pulmonary hypertension .

  • EP2 Antagonists: Systemic treatment with EP2 antagonist TG6-129 substantially decreased the proliferation of tumors, suggesting that EP2 is required for tumor development .

Comparison with Similar Compounds

Comparison with SPAG11B Isoforms (EP2A, EP2C, EP2D)

EP2B shares core characteristics with its isoforms but differs in splice-derived sequences. Key similarities and distinctions include:

Feature EP2A EP2B EP2C EP2D
Origin SPAG11B precursor splicing Same as EP2A Same as EP2A Same as EP2A
Androgen Dependency Yes Yes Yes Yes
Tissue Specificity Epididymis Epididymis Epididymis Epididymis
Function Sperm maturation Sperm maturation Sperm maturation Sperm maturation
Structural Variation Unique splicing motifs (hypothesized) Unique splicing motifs (hypothesized) Unique splicing motifs (hypothesized) Unique splicing motifs (hypothesized)

Key Findings :

Comparison with β-Defensins

EP2B shares genomic proximity and hypothesized functional overlap with β-defensins, a family of antimicrobial peptides.

Feature EP2B β-Defensins
Genomic Location Chromosome 8 (near β-defensin cluster) Chromosome 8
Primary Function Sperm maturation Antimicrobial activity
Structural Motifs Not characterized Cysteine-rich, β-sheet folds
Expression Site Epididymis Mucosal epithelia, immune cells

Key Findings :

  • EP2B and β-defensins may share evolutionary or functional links due to genomic colocalization, but EP2B’s antimicrobial activity remains unconfirmed .
  • Unlike β-defensins, EP2B lacks documented cysteine-rich domains, suggesting divergent mechanisms .

Comparison with Other Epididymal Proteins

Proteins like HE4 (WFDC2) and CRISP1 are also epididymis-specific and involved in sperm maturation:

Feature EP2B HE4 (WFDC2) CRISP1
Function Sperm maturation Protease inhibition, immune defense Ion channel modulation, sperm-egg fusion
Structural Class Not characterized WAP-type four-disulfide core Cysteine-rich secretory protein (CRISP)
Androgen Regulation Yes Yes Yes

Key Findings :

  • EP2B’s role is less defined compared to HE4 or CRISP1, which have well-characterized molecular mechanisms .
  • Structural classes differ significantly, highlighting functional diversity within epididymal proteins.

Preparation Methods

Expression Systems for EP2B Protein

1.1. Insect Cell Expression Using Baculovirus System

  • This compound complexes, particularly EP2 in complex with G proteins, have been successfully coexpressed in Spodoptera frugiperda (Sf9) insect cells.
  • Coexpression involves EP2 receptor with Gαs and Gβ1/Gγ2 subunits.
  • Cells are stimulated with endogenous ligand prostaglandin E2 (PGE2) or synthetic agonists such as taprenepag and evatanepag to stabilize the receptor in an active conformation.
  • Apyrase treatment is applied to remove GDP and GTP, enabling formation of nucleotide-free EP2-Gs complexes suitable for structural studies and functional assays.

1.2. Cell-Free Protein Synthesis Systems

  • Cell-free expression systems such as the NEBExpress Cell-free E. coli Protein Synthesis System can be adapted for this compound production.
  • This method involves in vitro transcription-translation reactions at controlled temperatures (typically 16°C to 42°C), with optimization for protein folding and yield.
  • Typical reaction volumes are 50 µL with incubation times ranging from 2 to 10 hours.
  • Supplementation with disulfide bond enhancers and nuclease inhibitors can improve protein folding and stability.
  • Protein yields range from 0.05 to 0.5 mg/mL depending on protein complexity and reaction conditions.

Membrane Preparation and Solubilization

  • Following expression, this compound is isolated from cell membranes.
  • Cells or tissues are homogenized in a buffer containing Tris-HCl, EDTA, and MgCl2.
  • A differential centrifugation protocol is employed:
    • Low-speed centrifugation at 8,000 × g to remove debris.
    • Ultracentrifugation at 100,000 × g to pellet membrane fractions.
  • Membrane pellets are washed, resuspended, and sonicated in homogenizing buffer.
  • Solubilization is achieved using radioimmunoprecipitation assay (RIPA) buffer containing detergents such as NP-40, sodium deoxycholate, and SDS, supplemented with protease inhibitors to maintain protein integrity.

Purification of this compound

  • Purification strategies typically involve affinity chromatography exploiting tags or antibodies specific to EP2B.
  • Immunoprecipitation using anti-EP2 antibodies conjugated to protein G sepharose beads is a common method.
  • The beads are washed extensively with RIPA buffer to remove nonspecific proteins.
  • Bound this compound is eluted by denaturation using SDS-containing sample buffer.
  • Purified protein samples are analyzed by SDS-PAGE and Western blotting to confirm purity and identity.

Characterization and Verification

  • Purified this compound is subjected to SDS-PAGE and Western blotting using monoclonal anti-EP2 antibodies to verify expression and purity.
  • Mass spectrometry (LC-MS/MS) is employed for detailed protein identification and to confirm post-translational modifications.
  • LC-MS/MS involves nano-liquid chromatography separation on C18 columns followed by tandem mass spectrometry using instruments such as Orbitrap Elite.
  • This approach provides peptide mapping and sequence verification critical for confirming the correct folding and integrity of this compound.

Summary Table of this compound Preparation Methods

Step Method/Technique Key Details & Conditions Reference
Expression Sf9 insect cells (baculovirus system) Coexpression with Gαs, Gβ1/Gγ2; stimulation with PGE2 or synthetic agonists; apyrase treatment for nucleotide-free complex
Cell-free E. coli system 50 µL reactions; 16–42°C incubation; disulfide bond enhancers; yields 0.05–0.5 mg/mL
Membrane Preparation Homogenization and differential centrifugation 8,000 × g and 100,000 × g centrifugation; sonication; solubilization with RIPA buffer and detergents
Purification Immunoprecipitation with anti-EP2 antibody Protein G sepharose beads; extensive washing; SDS elution
Characterization SDS-PAGE, Western blot, LC-MS/MS Use of monoclonal antibodies; nano-LC on C18 columns; Orbitrap MS for peptide mapping

Research Findings and Considerations

  • The use of Sf9 cells enables proper folding and post-translational modifications important for functional this compound, especially when studying receptor-ligand interactions and G protein coupling.
  • Cell-free systems provide rapid and scalable protein production but may require optimization for membrane proteins like EP2B, including the addition of chaperones or membrane mimetics.
  • Detergent choice and buffer composition during solubilization critically affect receptor stability and activity; RIPA buffer with a mixture of ionic and non-ionic detergents is effective for EP2B extraction.
  • Immunoprecipitation coupled with mass spectrometry offers a robust method for purification and verification, ensuring the protein's structural and functional integrity for downstream applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for initial characterization of the EP2B protein's structural and functional properties?

  • Methodological Answer : Begin with recombinant expression systems (e.g., E. coli or HEK293 cells) to produce EP2B, followed by purification via affinity chromatography (e.g., His-tag or GST-tag systems) . Structural analysis can employ cryo-electron microscopy (cryo-EM) or X-ray crystallography, while functional assays might include surface plasmon resonance (SPR) to measure ligand-binding kinetics . For sequence and domain annotation, use UniProt or the Proteins API to retrieve orthologous sequences and predict conserved motifs .

Q. How can researchers ensure reproducibility in this compound quantification across different laboratories?

  • Methodological Answer : Adopt SI-traceable protein standards and validate assays using orthogonal techniques (e.g., ELISA, Western blot, and mass spectrometry). Include internal controls (e.g., housekeeping proteins) and report coefficients of variation (CV) for inter-lab comparisons. Refer to ISO guidelines for quantitative proteomics outlined in proteomics consortiums .
Parameter Recommendation
StandardizationUse NIST-traceable reference materials
Assay Validation≥3 technical replicates per experiment
Data ReportingMIAPE (Minimum Information About a Proteomics Experiment) compliance

Q. What databases and tools are essential for retrieving EP2B-related genomic and proteomic data?

  • Methodological Answer : Utilize the Proteins API for programmatic access to UniProt annotations, post-translational modifications (PTMs), and interaction networks . For genomic context, cross-reference Ensembl or NCBI Gene. Proteomics repositories like PRIDE or PeptideAtlas provide raw mass spectrometry data for reanalysis .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in EP2B's reported interaction partners across studies?

  • Methodological Answer : Perform co-immunoprecipitation (Co-IP) with knockout controls to eliminate false positives. Validate interactions using biophysical methods (e.g., isothermal titration calorimetry) and in situ proximity ligation assays (PLA). Cross-reference BioPlex or STRING databases to identify context-dependent interactions (e.g., cell type-specific binding) .

Q. What advanced mass spectrometry (MS) strategies are optimal for identifying low-abundance EP2B isoforms or PTMs?

  • Methodological Answer : Employ data-independent acquisition (DIA) MS for unbiased quantification and tandem mass tag (TMT) labeling for multiplexed samples. Enrich PTMs (e.g., phosphorylation) using titanium dioxide or antibody-based pull-downs. Partner with chemical proteomics sites (e.g., those with CETSA or ITDR capabilities) for target engagement studies .
MS Workflow Application
DIA-MSUntargeted quantification of EP2B isoforms
TMT-LC-MS/MSMultiplexed PTM analysis across conditions
CETSA-MSThermal stability profiling of EP2B-ligand complexes

Q. How can computational modeling address discrepancies in EP2B's proposed signaling mechanisms?

  • Methodological Answer : Integrate molecular dynamics (MD) simulations with experimental data to refine EP2B's conformational dynamics. Use tools like Rosetta or AlphaFold2 to predict ligand-binding pockets and validate with mutagenesis. Compare models against cryo-EM density maps for iterative refinement .

Q. What strategies mitigate bias when interpreting EP2B's role in disease pathways from high-throughput omics datasets?

  • Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) and use pathway enrichment tools (e.g., DAVID, GSEA) with adjusted p-values. Validate findings using in vitro disease models (e.g., CRISPR-edited cell lines) and prioritize hypotheses through Bayesian network analysis .

Data Contradiction & Validation

Q. What steps are critical when EP2B expression data conflicts between transcriptomic and proteomic studies?

  • Methodological Answer : Assess technical factors (e.g., antibody specificity in Western blots vs. RNA-seq probe efficiency). Perform multi-omics integration using tools like MOFA+ to identify concordant/discordant features. Validate with single-cell RNA-seq and parallel reaction monitoring (PRM) MS .

Q. How should researchers address non-reproducible functional assays for EP2B in different cellular contexts?

  • Methodological Answer : Standardize cell culture conditions (e.g., serum batch, passage number) and use isogenic cell lines. Include EP2B knockout controls and report assay parameters (e.g., pH, temperature) in detail. Collaborate with core facilities for assay harmonization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.